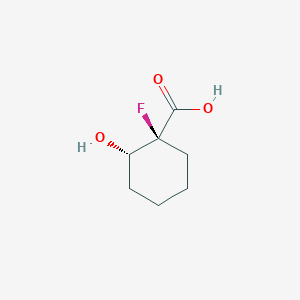
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is an organic compound with the molecular formula C7H11FO3 This compound is a derivative of cyclohexanecarboxylic acid, where a fluorine atom and a hydroxyl group are attached to the cyclohexane ring in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) typically involves the fluorination and hydroxylation of cyclohexanecarboxylic acid. One common method is the direct fluorination of cyclohexanecarboxylic acid followed by hydroxylation under controlled conditions. The reaction conditions often include the use of fluorinating agents such as Selectfluor and hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by selective fluorination and hydroxylation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Produces cyclohexanol.
Substitution: Produces various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without fluorine and hydroxyl groups.
Cyclohexanol: A similar compound with a hydroxyl group but no fluorine.
Fluorocyclohexane: Contains a fluorine atom but lacks the carboxylic acid and hydroxyl groups.
Uniqueness
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is unique due to the presence of both fluorine and hydroxyl groups in a cis configuration. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C7H11FO3 |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
(1S,2S)-1-fluoro-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4H2,(H,10,11)/t5-,7-/m0/s1 |
Clé InChI |
WNCRPOUEGBNPBL-FSPLSTOPSA-N |
SMILES isomérique |
C1CC[C@]([C@H](C1)O)(C(=O)O)F |
SMILES canonique |
C1CCC(C(C1)O)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















